![molecular formula C15H24N2O2 B1673957 Hydroxylupanine CAS No. 15358-48-2](/img/structure/B1673957.png)
Hydroxylupanine
Overview
Description
Hydroxylupanine is a quinolizidine alkaloid (QA) found within the genus Lupinus . It is a secondary metabolite synthesized by plants from lysine, for defense against pathogens and other predators .
Synthesis Analysis
The synthesis of Hydroxylupanine is species-specific and organ-specific . The main derivative of Hydroxylupanine is 13-hydroxylupanine, which is the precursor of a large number of esters . The onset of de novo QA biosynthesis occurs after the metabolization of seed QA during germination .
Molecular Structure Analysis
Hydroxylupanine has a molecular formula of C15H24N2O2 and a molecular weight of 264.3633 . The IUPAC Standard InChI is InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2
.
Scientific Research Applications
Alkaloid Profile and Antimicrobial Activity
Hydroxylupanine, as part of the alkaloid profile of Lupinus angustifolius, has been identified through gas chromatography-mass spectrometry (GC-MS) analysis. This study found that 13α-Hydroxylupanine was a major alkaloid in the aerial parts of L. angustifolius. The alkaloid extract exhibited significant antibacterial and antifungal activities against various bacteria and fungi, including B. subtilis, S. aureus, P. aeruginosa, and moderately against C. albicans and C. krusei (Erdemoglu, Ozkan, & Tosun, 2007).
Enzymatic Synthesis and Biochemical Applications
A tigloyl-CoA: 13-hydroxylupanine O-tigloyl-transferase enzyme was identified in Lupinus albus seedlings. This enzyme specifically catalyzes the transfer of an acyl group to 13-hydroxylupanine, indicating its role in the biosynthesis of quinolizidine alkaloids. This finding is significant for understanding the biochemical pathways and potential applications in synthesizing specific alkaloid derivatives (Wink & Hartmann, 2004).
Stereostructural Studies
Research on the stereostructure of various hydroxylupanine compounds has been conducted to understand their chemical properties better. For instance, a study on 17-Hydroxylupanine and its perchlorate provided insights into the structural characteristics and potential pharmaceutical applications of these compounds (Thiel, Boczoń, & Wysocka, 2000).
Alkaloid Content in Seeds
The content of hydroxylupanine and other quinolizidine alkaloids in seeds of lupin genotypes has been analyzed to understand their variation and potential implications for food and agricultural use. This research helps in selecting specific lupin varieties for different applications based on their alkaloid profile (Boschin et al., 2008).
Bioactive Compound Studies
Studies on bioactive compounds from various plant species have identified hydroxylupanine as an effective component against certain medical conditions. For instance, research on Leontice kiangnanensis showed that hydroxylupanine and related alkaloids have potential therapeutic applications (Mao, 2001).
Dimeric Forms and Chemical Analysis
Research has also been conducted on the unexpected dimeric forms of hydroxylupanine, providing novel insights into the chemical properties and potential applications of these compounds in various fields (Kurek, Jasiewicz, & Katrusiak, 2017)
Safety And Hazards
Future Directions
properties
IUPAC Name |
12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYKIBAJVKEZSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934782 | |
Record name | 13-Hydroxyspartein-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-Hydroxylupanine | |
CAS RN |
15358-48-2 | |
Record name | Hydroxylupanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 13-Hydroxyspartein-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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